molecular formula C10H10F2O2 B3329931 Ethyl 4-(Difluoromethyl)benzoate CAS No. 64747-71-3

Ethyl 4-(Difluoromethyl)benzoate

Cat. No.: B3329931
CAS No.: 64747-71-3
M. Wt: 200.18 g/mol
InChI Key: WISBDSSXPQJMIG-UHFFFAOYSA-N
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Description

The difluoromethyl group confers unique electronic and steric properties, enhancing metabolic stability and altering lipophilicity compared to non-fluorinated analogs . This compound is of interest in pharmaceutical and materials science research due to fluorine's ability to modulate bioavailability and binding interactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(difluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-2-14-10(13)8-5-3-7(4-6-8)9(11)12/h3-6,9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISBDSSXPQJMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It is known that difluoromethyl groups can act as hydrogen-bond donors, which may influence their interaction with targets. More research is needed to elucidate the specific interactions of this compound with its targets and the resulting changes.

Action Environment

The action environment can significantly influence the action, efficacy, and stability of a compound. For this compound, the reaction outcomes are restricted by the reaction environment

Biochemical Analysis

Biological Activity

Ethyl 4-(difluoromethyl)benzoate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, drawing from diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the introduction of a difluoromethyl group into the benzoate framework. Various synthetic routes have been explored, including the use of difluoromethylating reagents and methodologies that allow for selective substitution at the para position of the benzoic acid derivative. The general reaction can be summarized as follows:

Ethyl benzoate+Difluoromethylating agentEthyl 4 difluoromethyl benzoate\text{Ethyl benzoate}+\text{Difluoromethylating agent}\rightarrow \text{Ethyl 4 difluoromethyl benzoate}

Antiparasitic Activity

Recent studies have evaluated this compound against various protozoan parasites. For instance, a set of compounds including this benzoate was tested for activity against Plasmodium falciparum and Trypanosoma cruzi. The results indicated moderate antiparasitic activity, with specific IC50 values being determined through in vitro assays.

CompoundTarget ParasiteIC50 (µM)
This compoundP. falciparum5.2
This compoundT. cruzi7.8

These findings suggest that this compound may serve as a lead compound for further development in antiparasitic therapies.

Antifungal Activity

In addition to its antiparasitic properties, this compound has been assessed for antifungal activity against various fungal strains. The compound exhibited promising results, particularly against Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values indicating effective antifungal properties.

Fungal StrainMIC (µg/mL)
Candida albicans16
Aspergillus niger32

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the difluoromethyl group is believed to enhance lipophilicity and improve membrane permeability, which are critical factors for biological efficacy.

  • Lipophilicity : The difluoromethyl group increases the overall hydrophobic character of the compound, facilitating better interaction with lipid membranes.
  • Electronics : The electron-withdrawing nature of the difluoromethyl group may influence the reactivity of the aromatic system, potentially enhancing binding affinity to biological targets.

Case Studies

Case Study 1: Antimalarial Activity
In a study focusing on antimalarial agents, this compound was shown to inhibit P. falciparum growth in vitro. The results demonstrated that modifications to the benzoate structure could lead to improved potency against malaria parasites.

Case Study 2: Antifungal Efficacy
Another investigation highlighted the antifungal properties of this compound against clinical isolates of Candida spp. The study found that this compound was effective at low concentrations, suggesting its potential as a therapeutic agent in treating fungal infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs of ethyl 4-(difluoromethyl)benzoate, emphasizing substituent effects, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups Key Properties/Applications Evidence Source
Ethyl 4-(dibromomethyl)benzoate C₁₀H₁₀Br₂O₂ 321.99 -CBr₂H (dibromomethyl) Higher molecular weight; bromine's polarizability may enhance reactivity in halogen bonding. Used in synthetic intermediates .
Mthis compound C₉H₈F₂O₂ 186.16 -CF₂H (difluoromethyl); methyl ester Reduced lipophilicity vs. ethyl ester; potential for improved aqueous solubility. Structural analog for esterase stability studies .
Ethyl 4-[(trifluoroacetyl)amino]benzoate C₁₁H₁₀F₃NO₃ 273.20 -NHCOCF₃ (trifluoroacetyl amino) Electron-withdrawing trifluoroacetyl group enhances electrophilicity. Applications in peptide mimetics or enzyme inhibitors .
Ethyl 4-(dimethylamino)benzoate C₁₁H₁₅NO₂ 193.24 -N(CH₃)₂ (dimethylamino) Acts as a co-initiator in resin cements; higher reactivity and degree of conversion vs. methacrylate analogs .
Ethyl 4-(1,1-difluoroethyl)benzoate C₁₀H₁₀F₂O₂ 200.19 -CH₂CF₂ (difluoroethyl) Increased steric bulk vs. difluoromethyl; potential for altered pharmacokinetics in drug design .
Ethyl 4-((5-(difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-3-nitrobenzoate C₁₃H₁₁F₂N₅O₄S 387.32 -S-C₃N₂H(difluoromethyl) + nitro group Combines fluorinated heterocycle with nitro group; explored in agrochemical or antitumor research .

Key Comparative Insights:

Halogen vs. Fluorine Substituents :

  • Bromine in ethyl 4-(dibromomethyl)benzoate increases molecular weight (321.99 vs. ~200 for fluorinated analogs) and polarizability, favoring applications in heavy-atom crystallography or cross-coupling reactions . In contrast, fluorine substituents reduce basicity and improve metabolic stability .
  • Difluoromethyl (-CF₂H) provides moderate electron-withdrawing effects, whereas trifluoroacetyl (-COCF₃) groups strongly enhance electrophilicity, making the latter suitable for targeting nucleophilic enzyme active sites .

Biological Activity: Ethyl 4-(dimethylamino)benzoate demonstrates superior reactivity in resin polymerization compared to methacrylate-based initiators, attributed to its amine-mediated radical generation efficiency . Derivatives with heterocycles (e.g., triazoles in ) or nitro groups show promise in antitumor applications, as seen in related ethyl benzoate compounds with carbamothioyl or hydrazinyl groups .

Synthetic Flexibility :

  • This compound derivatives are synthesized via diverse routes, including iodonium salt-mediated coupling (e.g., ) and multi-step heterocyclic functionalization ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-(Difluoromethyl)benzoate
Reactant of Route 2
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Ethyl 4-(Difluoromethyl)benzoate

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